An In-depth Technical Guide on Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
An In-depth Technical Guide on Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological relevance of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This compound is a functionalized derivative of the 7-deazapurine scaffold, a core motif in numerous biologically active molecules.
Core Properties and Physicochemical Data
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic organic compound featuring a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and an ethyl carboxylate group at the 6-position makes it a versatile intermediate for further chemical modification in drug discovery programs.
Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Properties of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
| Property | Value | Reference |
| CAS Number | 187725-00-4 | [1] |
| Molecular Formula | C₉H₈ClN₃O₂ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% (as commercially available) | [1] |
| SMILES | ClC1=NC=NC2=C1C=C([NH]2)C(=O)OCC | [1] |
| InChI Key | PCLIRPRTLSCXET-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 67.87 Ų | [1] |
| LogP (calculated) | 1.788 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage Conditions | -20°C, sealed, away from moisture | [1] |
The structure of this molecule is visualized below.
Figure 1: Chemical structure of the title compound.
Synthesis and Experimental Protocols
The general approach involves the construction of the fused pyrrolopyrimidine ring system, followed by chlorination and esterification, though the order of steps may vary. Several patented methods describe the synthesis of the core structure, which is a key intermediate for various kinase inhibitors.[3][4][5]
Representative Synthetic Workflow
A plausible synthetic route would start from simpler precursors to build the heterocyclic core. The diagram below illustrates a generalized workflow for obtaining the parent scaffold, which would then be functionalized to yield the title compound.
Figure 2: Generalized synthetic workflow for pyrrolopyrimidines.
Key Experimental Methodologies
Protocol for Chlorination (General Example): This protocol is for the chlorination of the hydroxyl precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-ol, to the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
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Reagents : 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphorus oxychloride (POCl₃).
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Procedure :
-
Dissolve or suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in an excess of phosphorus oxychloride.
-
Heat the mixture, typically to 80-100°C, and stir for 2 to 4 hours until the reaction is complete (monitored by TLC or HPLC).
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After completion, remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue to 0-10°C and carefully quench by adding it to ice water with vigorous stirring.
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Adjust the pH of the aqueous solution to 9-10 using a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent like toluene to obtain the purified 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
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Note : The subsequent introduction of the ethyl carboxylate group at the C-6 position would require a separate set of reactions, the specifics of which are proprietary or not widely published.
Biological Activity and Therapeutic Relevance
While specific biological data for Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is not extensively documented, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry. It is a bioisostere of purine and serves as a "hinge-binding" motif in many kinase inhibitors.[6]
Derivatives of this scaffold have been developed as potent inhibitors for a range of protein kinases, which are critical targets in oncology, immunology, and inflammatory diseases.[6][7][8]
Known activities of the 7H-pyrrolo[2,3-d]pyrimidine class include:
-
Janus Kinase (JAK) Inhibition : The core is central to drugs like Tofacitinib, which are used to treat autoimmune diseases.[9]
-
Focal Adhesion Kinase (FAK) Inhibition : Novel derivatives have shown potent enzymatic inhibition of FAK and antiproliferative activity against cancer cell lines.[7]
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STAT6 Inhibition : Certain derivatives act as inhibitors of the STAT6 transcription factor, a key target for allergic and asthmatic conditions.[10]
-
Multi-Targeted Kinase Inhibition : Researchers have designed compounds based on this scaffold to inhibit multiple tyrosine kinases simultaneously, including EGFR, Her2, and VEGFR2, showing potential as broad-spectrum anticancer agents.[11][12]
Mechanism of Action as a Kinase Inhibitor
The 7H-pyrrolo[2,3-d]pyrimidine core typically functions as an ATP-competitive inhibitor. The nitrogen atoms in the pyrimidine ring form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding pocket. This interaction anchors the inhibitor, preventing the binding of ATP and subsequent phosphorylation of target substrates, thereby blocking the downstream signaling cascade.
The diagram below illustrates this general mechanism.
Figure 3: General mechanism of kinase inhibition by pyrrolopyrimidine derivatives.
Characterization Data
Standard analytical techniques are used to confirm the structure and purity of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. While raw spectral data is not provided here, commercial suppliers and chemical databases confirm that characterization data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are available for this compound and its close analogs.[13][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : Would be used to confirm the presence of protons on the pyrrole and pyrimidine rings, as well as the ethyl group of the ester, by analyzing their chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS) : Would be used to confirm the molecular weight (225.63 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.
-
HPLC (High-Performance Liquid Chromatography) : Would be used to determine the purity of the compound, with commercial batches typically exceeding 98%.[1]
References
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 10. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 13. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR [m.chemicalbook.com]
- 14. ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate(144927-57-1) 1H NMR spectrum [chemicalbook.com]
